molecular formula C15H21NO3S B7456390 4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B7456390
M. Wt: 295.4 g/mol
InChI Key: ROLIECHYWGUCMJ-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, dimethyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Methoxylation: Introduction of the methoxy group to the benzene ring.

    Dimethylation: Addition of methyl groups to specific positions on the benzene ring.

    Sulfonamidation: Introduction of the sulfonamide group, often through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and dimethyl groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,5-dimethylbenzene-1-sulfonamide: Lacks the N,N-bis(prop-2-en-1-yl) substitution.

    2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide: Lacks the methoxy group.

    4-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide: Lacks the dimethyl groups.

Uniqueness

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-12(3)14(19-5)10-13(15)4/h6-7,10-11H,1-2,8-9H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLIECHYWGUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N(CC=C)CC=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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